
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring and a propenol side chain at the 3-position of the ring. The (e)-configuration indicates the trans arrangement of the substituents around the double bond in the propenol side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the propenol side chain can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the propenol side chain allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and signaling pathways.
相似化合物的比较
Similar Compounds
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group allows for hydrogen bonding, increasing the compound’s solubility in water and its ability to interact with biological targets.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+ |
InChI 键 |
AFSMIOYOCZXJOD-HWKANZROSA-N |
手性 SMILES |
CN1C=CC=C1/C=C/CO |
规范 SMILES |
CN1C=CC=C1C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

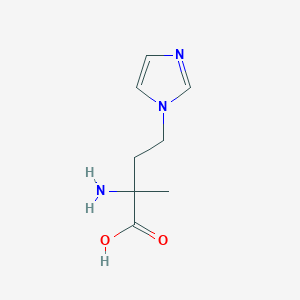


aminehydrochloride](/img/structure/B13545525.png)
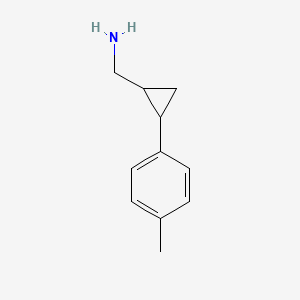
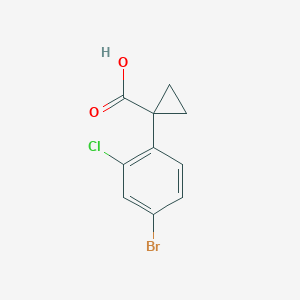
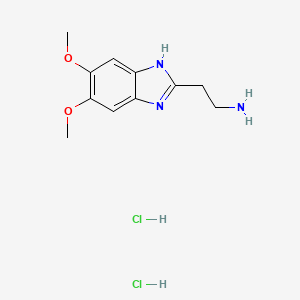

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
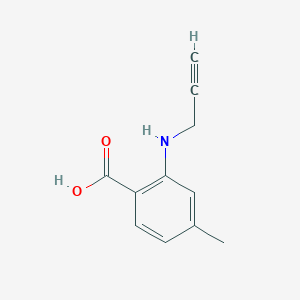
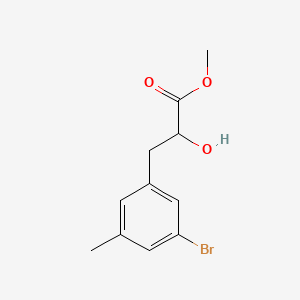
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
